A Technical Guide to Ethyl Cycloheptylacetate (CAS No. 80246-70-4): Properties, Synthesis, and Characterization
A Technical Guide to Ethyl Cycloheptylacetate (CAS No. 80246-70-4): Properties, Synthesis, and Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl cycloheptylacetate (CAS No. 80246-70-4) is an ester characterized by a cycloheptyl ring linked to an ethyl acetate group. Despite its defined chemical structure, publicly available experimental data on its physicochemical properties, spectroscopic profile, and specific applications remains limited. This technical guide provides a comprehensive overview of this compound, synthesizing known identification data with predictive analyses based on fundamental chemical principles and data from analogous structures. The guide covers the compound's core properties, outlines a detailed protocol for its synthesis via Fischer-Speier esterification, discusses its predicted spectroscopic signature for analytical confirmation, and provides essential safety and handling information derived from related ester compounds. This document serves as a foundational resource for researchers intending to synthesize, characterize, or evaluate Ethyl cycloheptylacetate in scientific and developmental contexts.
Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of any chemical research. Ethyl cycloheptylacetate is structurally defined by its molecular formula and connectivity, which are essential for predicting its chemical behavior and for its unambiguous identification in experimental settings.
Table 1: Core Identification Data for Ethyl Cycloheptylacetate
| Identifier | Data | Source(s) |
|---|---|---|
| CAS Number | 80246-70-4 | [1][2] |
| IUPAC Name | Ethyl 2-cycloheptylacetate | [1] |
| Synonyms | Cycloheptylacetic acid ethyl ester, Ethyl cycloheptaneacetate | [1] |
| Molecular Formula | C₁₁H₂₀O₂ | [1][2] |
| Molecular Weight | 184.28 g/mol | [1][2] |
| SMILES | CCOC(=O)CC1CCCCCC1 |[1] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / State | Rationale / Analogous Compound Data |
|---|---|---|
| Physical State | Liquid | Most esters of this molecular weight are liquids at STP. |
| Appearance | Colorless | Based on analogous compounds like Ethyl cyclohexylacetate.[3] |
| Odor | No data available; likely a mild, fruity odor | A common characteristic of many volatile esters. |
| Boiling Point | No data available | Expected to be higher than Ethyl cyclohexylacetate (~212°C) due to the larger cycloalkane ring.[4] |
| Density | No data available | |
| Water Solubility | Low | Esters generally have low water solubility, which decreases as the carbon chain length increases.[5] |
| Flash Point | No data available | Likely a combustible liquid, similar to Ethyl cyclohexylacetate.[4][6] |
Predicted Spectroscopic Profile
For any newly synthesized or isolated compound, spectroscopic analysis is critical for structural confirmation. In the absence of published spectra for Ethyl cycloheptylacetate, this section outlines the expected spectral characteristics based on its molecular structure.
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1H NMR Spectroscopy : The proton NMR spectrum is predicted to show distinct signals corresponding to the ethyl and cycloheptyl moieties.
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Ethyl Group : A triplet integrating to 3H around δ 1.2-1.3 ppm (–CH₂–CH₃ ) and a quartet integrating to 2H around δ 4.1-4.2 ppm (–O–CH₂ –CH₃).[7] The splitting pattern (triplet and quartet) is a classic indicator of an ethyl group.[8]
-
Cycloheptyl Group : A series of complex, overlapping multiplets in the upfield region (δ 1.0-2.2 ppm) integrating to 15H, corresponding to the protons on the cycloheptyl ring and the adjacent methylene group (–CO–CH₂ –).
-
-
13C NMR Spectroscopy : The carbon spectrum would provide a map of the unique carbon environments.
-
Carbonyl Carbon : A signal in the downfield region, typically δ 170-175 ppm.
-
Ester Alkoxy Carbon : A signal around δ 60-62 ppm for the –O–C H₂– carbon.
-
Cycloheptyl and Methylene Carbons : A series of signals in the aliphatic region (δ 25-45 ppm).
-
Ethyl Methyl Carbon : A signal around δ 14 ppm for the terminal –CH₃ of the ethyl group.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is ideal for identifying key functional groups.
-
A strong, sharp absorption band around 1735-1750 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of a saturated aliphatic ester.
-
Prominent C–O stretching bands in the region of 1150-1250 cm⁻¹ .
-
C–H stretching bands just below 3000 cm⁻¹ for the sp³ hybridized carbons.
-
-
Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation.
-
The molecular ion peak (M⁺) should appear at m/z = 184 .
-
Common fragmentation patterns would include the loss of the ethoxy group (•OCH₂CH₃, M-45) to give a peak at m/z 139, and cleavage at the alpha-carbon of the ring.
-
Synthesis Methodology: Fischer-Speier Esterification
The most direct and classical method for preparing Ethyl cycloheptylacetate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (cycloheptylacetic acid) with an alcohol (ethanol) to produce the target ester and water.[9]
Reaction Principle
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[10] The reaction is an equilibrium, so it is typically driven to completion by using an excess of one reactant (usually the alcohol) or by removing water as it forms.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl cycloheptylacetate.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cycloheptylacetic acid (0.1 mol).
-
Add absolute ethanol (100 mL, excess). The excess ethanol serves as both a reactant and a solvent, shifting the reaction equilibrium towards the product.
-
While stirring, slowly and carefully add concentrated sulfuric acid (1-2 mL) as the catalyst. Caution: The addition is exothermic.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a 500 mL separatory funnel.
-
Add 100 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (2 x 75 mL). Combine the organic layers. The ester is significantly more soluble in the organic solvent.
-
Wash the combined organic layers sequentially with:
-
100 mL of saturated sodium bicarbonate (NaHCO₃) solution. This step is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Caution: CO₂ gas evolution may occur.
-
100 mL of brine (saturated NaCl solution). This wash helps to remove residual water and break any emulsions.
-
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the dried solution to remove the desiccant.
-
Remove the diethyl ether solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain the final product, Ethyl cycloheptylacetate, as a clear, colorless liquid.
-
Safety, Handling, and Storage
As no specific Material Safety Data Sheet (MSDS) is available for Ethyl cycloheptylacetate, handling precautions should be based on those for similar combustible liquid esters, such as ethyl cyclohexylacetate.[4][6]
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses with side shields or goggles.[5][6]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4] Keep away from heat, sparks, open flames, and other ignition sources.[6] Avoid contact with skin, eyes, and clothing.[5]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]
-
First Aid Measures :
-
Inhalation : Remove to fresh air. If symptoms occur, seek medical attention.[5]
-
Skin Contact : Wash off immediately with soap and plenty of water for at least 15 minutes.[4]
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
-
Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[4]
-
Potential Applications and Research Context
There are currently no widely documented industrial or pharmaceutical applications specifically for Ethyl cycloheptylacetate. However, based on its chemical structure as a medium-chain aliphatic ester, several potential areas of use can be hypothesized:
-
Fragrance and Flavoring Agent : Many esters with fruity or floral notes are used in the fragrance and food industries.[11] Ethyl cycloheptylacetate could be investigated for unique organoleptic properties.
-
Specialty Solvent : While less volatile than ethyl acetate, it could serve as a specialty solvent in formulations where a higher boiling point and specific solvency characteristics are required.[12][13]
-
Pharmaceutical Intermediate : It could serve as a building block or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The cycloheptyl moiety is a structural feature in some bioactive compounds.
Conclusion
Ethyl cycloheptylacetate (CAS No. 80246-70-4) is a well-defined chemical entity whose full potential is yet to be explored. This guide has consolidated its known identifiers and provided a predictive framework for its physicochemical and spectroscopic properties. The detailed synthesis protocol via Fischer esterification offers a clear pathway for its preparation in a laboratory setting. While specific applications are not yet documented, its ester functionality and cycloheptyl group suggest potential utility in the fragrance, specialty chemical, and pharmaceutical industries. Further empirical research is necessary to validate the predicted properties and to uncover the specific applications of this compound.
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